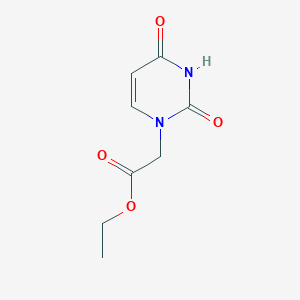

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

Descripción general

Descripción

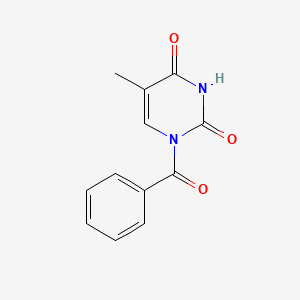

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The ethoxycarbonylmethyl group attached to the uracil moiety enhances its chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Métodos De Preparación

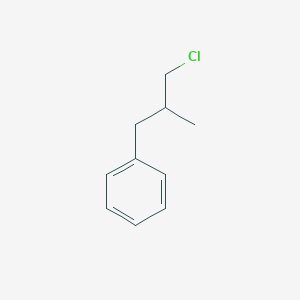

The synthesis of Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be achieved through several methods. One eco-friendly approach involves the regioselective alkylation of uracil derivatives under microwave irradiation. In this method, uracil is reacted with ethyl chloroacetate in the presence of a base such as triethylamine (Et3N) in water as the solvent. The reaction is carried out under microwave irradiation for about 8 minutes, yielding the desired product in moderate to high yields .

Análisis De Reacciones Químicas

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The ethoxycarbonylmethyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction:

Alkylation: The uracil moiety can be further alkylated at different positions to yield a variety of derivatives.

Common reagents used in these reactions include alkyl halides, bases like sodium ethoxide, and oxidizing or reducing agents depending on the desired transformation .

Aplicaciones Científicas De Investigación

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of nucleoside analogs, which are used in antiviral and anticancer therapies.

Molecular Biology: The compound is used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with applications in gene editing and molecular diagnostics.

Photodynamic Therapy: Derivatives of this compound have been explored for their potential use in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate and its derivatives involves their incorporation into biological systems where they can interfere with nucleic acid synthesis and function. For example, nucleoside analogs derived from this compound can be incorporated into DNA or RNA, leading to chain termination or mutations that inhibit viral replication or cancer cell proliferation .

Comparación Con Compuestos Similares

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be compared with other uracil derivatives such as:

5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to DNA synthesis inhibition.

1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)uracil: An antiviral agent used in the treatment of herpes simplex virus infections.

1-(3-C-Ethynyl-β-D-ribo-pentofuranosyl)uracil: A compound with strong antitumor activity against human cancer xenografts.

The uniqueness of this compound lies in its ethoxycarbonylmethyl group, which provides distinct chemical properties and reactivity compared to other uracil derivatives.

Propiedades

Número CAS |

4113-98-8 |

|---|---|

Fórmula molecular |

C8H10N2O4 |

Peso molecular |

198.18 g/mol |

Nombre IUPAC |

ethyl 2-(2,4-dioxopyrimidin-1-yl)acetate |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-7(12)5-10-4-3-6(11)9-8(10)13/h3-4H,2,5H2,1H3,(H,9,11,13) |

Clave InChI |

LMDHQGZJZPNYSF-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CN1C=CC(=O)NC1=O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-5,6-dihydro-11h-dibenzo[b,e]azepin-11-one](/img/structure/B8762974.png)

![Acetamide, N-[2-(phenylethynyl)phenyl]-](/img/structure/B8762981.png)

![Benzene, [(5-chloropentyl)oxy]-](/img/structure/B8763059.png)

![4-[2-(3-Fluoro-4-nitrophenoxy)ethyl]morpholine](/img/structure/B8763074.png)

![5,7-Dichloro-3-isopropyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B8763077.png)